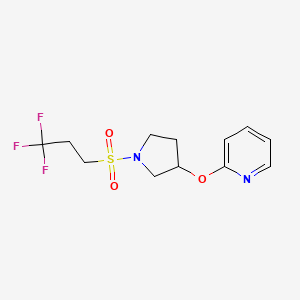
2-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The structure of this compound is likely to be complex due to the presence of the pyrrolidine ring and the trifluoropropyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
Organic Synthesis and Catalysis
Synthesis of Tetrahydropyridine and Pyrrolidine Derivatives : A notable application involves the synthesis of sulfonated tetrahydropyridine derivatives through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates. This method efficiently produces sulfonated tetrahydropyridine derivatives in moderate to good yields under mild conditions without the need for any catalysts or additives (An & Wu, 2017). Additionally, trifluoromethanesulfonic (triflic) acid has been used as an excellent catalyst for inducing 5-endo cyclization of homoallylic sulfonamides to yield pyrrolidines, demonstrating the viability of cationic cascades terminated by a sulfonamide group for the efficient formation of polycyclic systems (Haskins & Knight, 2002).
Materials Science
Fluorinated Polyamides with Pyridine and Sulfone Moieties : In the realm of materials science, new diamines containing pyridine and trifluoromethylphenyl groups have been synthesized and used to prepare fluorinated polyamides. These polymers exhibit remarkable solubility in organic solvents, high thermal stability, and possess low dielectric constants, making them suitable for advanced materials applications (Liu et al., 2013).
Catalysis and Chemical Transformations
Activation of Hydrogen Peroxide in Oxidations : A series of monosubstituted pyrimidinium and pyrazinium triflates have been studied as simple catalysts for oxidations with hydrogen peroxide, demonstrating significant catalytic efficiency, particularly with electron-withdrawing groups. These findings highlight the potential of electron-deficient heteroarenium salts in catalyzing sulfoxidation reactions, offering a highly efficient, chemoselective method for oxidation processes (Šturala et al., 2015).
Photoluminescence and Liquid-Crystalline Properties
Amphotropic Ionic Polymers with Photoluminescence : Research has also delved into the synthesis of novel poly(pyridinium salt)s with oxyalkylene moieties, showcasing their amphotropic liquid-crystalline and photoluminescence properties. These polymers' unique characteristics, including their thermotropic and lyotropic liquid-crystalline behaviors, as well as their light-emitting properties, pave the way for their potential use in optoelectronic applications (Bhowmik et al., 2008).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . Pyrrolidine derivatives have been reported to interact with a variety of targets, including enzymes, receptors, and ion channels .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions . The trifluoropropyl group may enhance the compound’s binding affinity and selectivity for its targets .
Biochemical Pathways
Compounds containing a pyrrolidine ring are known to modulate a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of the pyrrolidine ring and the trifluoropropyl group may influence the compound’s absorption, distribution, metabolism, and excretion .
Result of Action
Based on the known activities of other pyrrolidine derivatives, it can be speculated that this compound may have a variety of biological effects, depending on its specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
properties
IUPAC Name |
2-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O3S/c13-12(14,15)5-8-21(18,19)17-7-4-10(9-17)20-11-3-1-2-6-16-11/h1-3,6,10H,4-5,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGOBNDMYRTMGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)S(=O)(=O)CCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

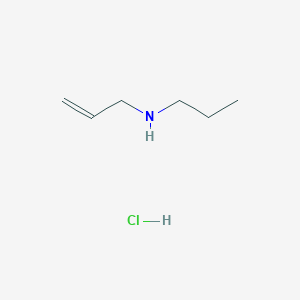

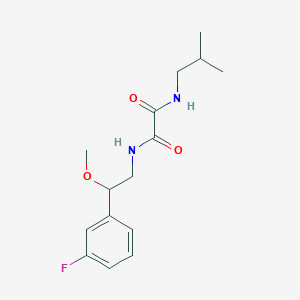
![4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one](/img/structure/B2370703.png)
![N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2370704.png)
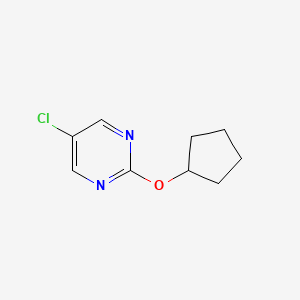
![3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2370706.png)
![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2370710.png)
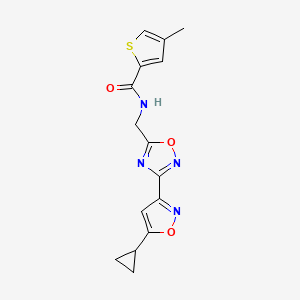
![N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2370715.png)
![3-butyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2370716.png)
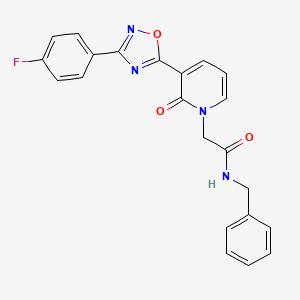
![N-[3-[3-(4-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2370718.png)
![3-(4-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2370720.png)